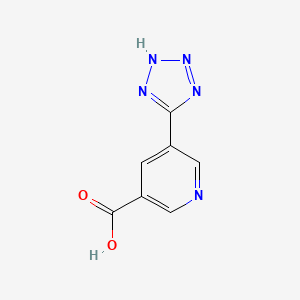

5-(1H-tetrazol-5-yl)-nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(1H-tetrazol-5-yl)-nicotinic acid” is a compound that has been used in the synthesis of various metal-organic frameworks . It has been used as a ligand in the synthesis of four transition metal coordination polymers .

Synthesis Analysis

The synthesis of “5-(1H-tetrazol-5-yl)-nicotinic acid” involves the construction of coordination polymers. For example, four transition metal coordination polymers with 5-(1H-tetrazol-5-yl)isophthalic acid ligand (H3TZI) were synthesized . They are formulated as [Zn (TZI)]· (CH3)2NH2+·H2O (1), [Cd2 (OH) (TZI) (H2O)2]·DMF·0.5H2O (2), [MnNa (TZI)]·2H2O (3), and [Mn3 (TZI)2 (12H2O)]·4H2O (4) .Molecular Structure Analysis

The molecular structure of “5-(1H-tetrazol-5-yl)-nicotinic acid” is complex. It forms a 3D (4,4)-connected framework with a Schläfli symbol of 4 2 6 2 8 2 . The layers are further stabilized and associated into 3D architectures through intra- and interchain hydrogen bonds and/or π–π stacking .Scientific Research Applications

Luminescence in Metal–Organic Frameworks (MOFs)

5-(1H-tetrazol-5-yl)-nicotinic acid: is used in the synthesis of various metal–organic frameworks (MOFs) . These MOFs exhibit intense photoluminescence properties at room temperature, making them potential candidates for applications in optical devices and sensors .

Magnetic Properties in Coordination Polymers

The compound forms coordination polymers with transition metals that display interesting magnetic properties. For instance, some polymers show antiferromagnetic interactions, which could be explored for use in magnetic materials and data storage technologies .

Energetic Materials

Derivatives of tetrazole compounds are known for their high nitrogen content, which is often associated with energetic materials. These materials can release a significant amount of energy, making them suitable for use in propellants, explosives, and pyrotechnics .

Enthalpy Enhancers

The high heat of formation (HOF) of tetrazole derivatives makes them excellent candidates as enthalpy enhancers in various chemical reactions. They can be used to increase the energy output in processes that require high temperatures .

Hydrogen Bonding in Supramolecular Chemistry

5-(1H-tetrazol-5-yl)-nicotinic acid: can form hydrogen bonds, which are essential in the construction of supramolecular architectures. These structures have implications in the development of new materials with tailored properties .

Antiferromagnetic Coupling Studies

The compound’s ability to form coordination polymers with antiferromagnetic coupling is of interest in the study of quantum computing and spintronics, where control over spin states is crucial .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 5-(1H-tetrazol-5-yl)-nicotinic acid are transition metal ions, such as zinc, cadmium, and manganese . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene expression.

Mode of Action

5-(1H-tetrazol-5-yl)-nicotinic acid interacts with its targets by forming coordination polymers . These polymers are structures in which metal ions are linked by the 5-(1H-tetrazol-5-yl)-nicotinic acid ligands . The formation of these polymers can lead to changes in the physical and chemical properties of the metal ions, potentially influencing their biological activities.

Result of Action

The molecular and cellular effects of 5-(1H-tetrazol-5-yl)-nicotinic acid’s action are largely dependent on its interaction with metal ions. For instance, compounds formed with this acid and zinc or cadmium ions display intense photoluminescence properties . On the other hand, when interacting with manganese ions, the compound exhibits an antiferromagnetic interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(1H-tetrazol-5-yl)-nicotinic acid. Factors such as pH, temperature, and the presence of other ions can affect the formation and stability of the coordination polymers that the compound forms with metal ions .

properties

IUPAC Name |

5-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-7(14)5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUNUOLPVZSPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)

![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)

![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)